molecular formula C12H8Cl2N4O3S B14467613 Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride CAS No. 68003-12-3

Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride

Cat. No.: B14467613
CAS No.: 68003-12-3
M. Wt: 359.2 g/mol
InChI Key: MKRIEXUTXHLYCR-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is a diazonium compound that is widely used in various chemical processes. This compound is known for its vibrant color and is often utilized in dye and pigment industries. Its chemical structure consists of a benzenediazonium group attached to a 2-chloro-5-sulfophenyl azo group, with chloride as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-chloro-5-nitrobenzene. The reaction conditions generally include:

    Diazotization: This step involves the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-chloro-5-nitrobenzene under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Reduction Reactions: The azo group can be reduced to form corresponding amines.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids and other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide, sodium hydroxide, and ammonia are commonly used.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide.

Major Products

    Substitution: Formation of substituted benzenes.

    Reduction: Formation of aromatic amines.

    Oxidation: Formation of sulfonic acids and other oxidized products.

Scientific Research Applications

Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Employed in labeling and staining techniques for biological specimens.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, such as dyeing and staining, where the compound binds to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium, 4-((2-chloro-4-sulfophenyl)azo)-, chloride
  • Benzenediazonium, 4-((2-bromo-5-sulfophenyl)azo)-, chloride
  • Benzenediazonium, 4-((2-chloro-5-methylphenyl)azo)-, chloride

Uniqueness

Benzenediazonium, 4-((2-chloro-5-sulfophenyl)azo)-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-chloro-5-sulfophenyl group enhances its solubility in water and its reactivity towards nucleophiles, making it particularly useful in aqueous reactions and applications.

Properties

CAS No.

68003-12-3

Molecular Formula

C12H8Cl2N4O3S

Molecular Weight

359.2 g/mol

IUPAC Name

4-[(2-chloro-5-sulfophenyl)diazenyl]benzenediazonium;chloride

InChI

InChI=1S/C12H7ClN4O3S.ClH/c13-11-6-5-10(21(18,19)20)7-12(11)17-16-9-3-1-8(15-14)2-4-9;/h1-7H;1H

InChI Key

MKRIEXUTXHLYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)[N+]#N.[Cl-]

Origin of Product

United States

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